3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole

Lipophilicity Physicochemical profiling Membrane permeability

3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole (CAS 108629-37-4) is a heterocyclic small molecule belonging to the naphtho[1,2-d]imidazole class, characterized by a partially saturated tetrahydronaphthalene ring fused to an N3-methylated imidazole core. With a molecular formula of C12H14N2 and a molecular weight of 186.25 g/mol, this compound serves as a versatile scaffold in medicinal chemistry programs targeting anti-inflammatory, antimicrobial, and thrombopoietic pathways.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B11907999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CC3=C2CCCC3
InChIInChI=1S/C12H14N2/c1-14-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14/h6-8H,2-5H2,1H3
InChIKeyOVCSBWKVZFAMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole: Core Scaffold Identity and Procurement-Grade Specifications


3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole (CAS 108629-37-4) is a heterocyclic small molecule belonging to the naphtho[1,2-d]imidazole class, characterized by a partially saturated tetrahydronaphthalene ring fused to an N3-methylated imidazole core . With a molecular formula of C12H14N2 and a molecular weight of 186.25 g/mol, this compound serves as a versatile scaffold in medicinal chemistry programs targeting anti-inflammatory, antimicrobial, and thrombopoietic pathways [1][2]. Its computed physicochemical profile—LogP of 2.45 and polar surface area (PSA) of 17.82 Ų—distinguishes it from closely related positional isomers and unsubstituted analogs, making deliberate structural selection critical for reproducible SAR campaigns .

Why 3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole Cannot Be Replaced by Generic Naphthoimidazole Analogs


Within the tetrahydronaphthoimidazole series, the position of N-methylation dictates both physicochemical properties and biological recognition. The 3-methyl isomer (target compound) exhibits a computed LogP of 2.45, markedly lower than the 2.75 LogP of its 2-methyl positional isomer, translating to measurably different lipophilicity and anticipated membrane partitioning behavior . Furthermore, the N3-methyl substitution locks the imidazole tautomeric state, eliminating the prototropic ambiguity present in the unsubstituted parent (CAS 116866-62-7) and 1-methyl isomer—a feature that directly impacts hydrogen-bond donor/acceptor topology at biological targets [1]. Generic procurement of naphthoimidazoles without verifying the exact methylation position therefore introduces uncontrolled variability into SAR datasets and compromises inter-batch reproducibility of biological assay results.

Quantitative Differentiation Evidence for 3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole vs. Closest Analogs


LogP Differential: 3-Methyl vs. 2-Methyl Positional Isomer Defines Lipophilicity Window

The computed octanol-water partition coefficient (LogP) for 3-methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole is 2.45, compared to 2.75 for the 2-methyl positional isomer (CAS 108629-59-0), a difference of ΔLogP = 0.30 . This places the 3-methyl isomer in a more favorable LogP range (2–3) for balanced aqueous solubility and passive membrane diffusion, whereas the 2-methyl isomer trends toward higher lipophilicity that may reduce aqueous solubility.

Lipophilicity Physicochemical profiling Membrane permeability

Polar Surface Area (PSA) Differentiation: 3-Methyl Derivative Exhibits Reduced Hydrogen-Bonding Capacity vs. Unsubstituted Parent

The 3-methyl derivative has a computed topological polar surface area (TPSA) of 17.82 Ų, significantly lower than the 28.68 Ų of the unsubstituted 6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole (CAS 116866-62-7), representing a 37.9% reduction . This decrease reflects the elimination of one N–H hydrogen-bond donor upon N3-methylation, altering the compound's capacity for intermolecular hydrogen bonding.

Polar surface area Hydrogen bonding Drug-likeness

Synthetic Versatility as a Late-Stage Diversification Intermediate: 3-Methyl Scaffold Enables Direct 2-Aryl Functionalization

Patent EP0012866A1 explicitly describes the use of N-methyl-1-nitroso-2-naphthaleneamine as the key starting material for constructing 3-methyl-3H-naphtho[1,2-d]imidazole derivatives, with Example 29 yielding [4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)phenoxy]acetic acid ethyl ester (40% yield, m.p. 136–137°C) and Claim 6 specifically protecting 2-(4-methoxyphenyl)-3-methyl-3H-naphtho[1,2-d]imidazole [1]. In contrast, the 2-methyl isomer (CAS 108629-59-0) lacks a reactive N3 position for analogous diversification and is not exemplified as a synthetic intermediate in the same patent [2].

Synthetic intermediate Medicinal chemistry Library synthesis

Class-Level Cytotoxic Activity of Naphtho[1,2-d]imidazoles Establishes a Baseline for the 3-Methyl Tetrahydro Scaffold

A panel of seven naphth[1,2-d]imidazole compounds synthesized from β-lapachone demonstrated IC50 values between 8.71 and 29.92 μM against HL-60 leukemic cells, and between 21.12 and 62.11 μM against HCT-116 colon carcinoma cells, with molar absorptivity coefficients on the order of 10³ to 10⁴ and Stokes shifts of 20–103 nm [1]. While the 3-methyl tetrahydro derivative was not directly tested in this study, these class-level data establish quantitative cytotoxic benchmarks against which the 3-methyl tetrahydro scaffold can be evaluated in future head-to-head comparisons.

Cytotoxicity Anticancer Fluorescent probes

Molecular Weight and Scaffold Complexity Advantage vs. Tomoxiprole (MDL-035) for Fragment-Based and Lead-Optimization Applications

The 3-methyl tetrahydro scaffold (MW 186.25 g/mol) is substantially smaller and less complex than Tomoxiprole (MDL-035; CAS 76145-76-1; MW 316.40 g/mol; C21H20N2O), which carries a 2-(4-methoxyphenyl) substituent and an N3-isopropyl group . Tomoxiprole is a clinical-stage, highly optimized COX-2 inhibitor (IC50 = 7 nM) with established anti-inflammatory and analgesic activity . The 3-methyl tetrahydro scaffold, lacking the 2-aryl and bulky N3-alkyl substituents, offers a minimal pharmacophoric core suitable for fragment-based screening and de novo lead optimization, whereas Tomoxiprole represents a late-stage candidate unsuitable for further fragment elaboration.

Fragment-based drug discovery Lead optimization Scaffold complexity

Tautomeric Locking by N3-Methylation: Structural Rationale for Differential Target Engagement vs. 1-Methyl and Unsubstituted Analogs

The imidazole ring in tetrahydronaphtho[1,2-d]imidazoles can exist in two tautomeric forms (1H and 3H), with the unsubstituted parent (CAS 116866-62-7) capable of prototropic interconversion [1]. Methylation at N3 irreversibly locks the tautomeric state, fixing the hydrogen-bond donor at N1 and eliminating the tautomeric equilibrium present in the unsubstituted and 1-methyl analogs [1][2]. While direct comparative target-engagement data (e.g., IC50 against specific enzymes or receptors) are not available for the 3-methyl derivative in the published literature, the tautomeric locking principle is well-established in imidazole medicinal chemistry and predicts distinct pharmacophoric presentation compared to tautomerically ambiguous analogs.

Tautomerism Target engagement Molecular recognition

Optimal Procurement and Application Scenarios for 3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Naphthoimidazole-Derived Anti-Inflammatory Leads

With a molecular weight of 186.25 g/mol—well within the fragment-sized range (<250 g/mol)—the 3-methyl tetrahydro scaffold is ideally suited as a starting fragment for NMR-based or SPR-based screening campaigns [1]. Its validated synthetic tractability for 2-aryl diversification, as demonstrated in EP0012866A1, enables rapid fragment elaboration toward more potent analogs [1]. The locked tautomeric state eliminates ambiguities in hit-to-lead computational modeling, while its LogP of 2.45 provides a balanced lipophilicity baseline amenable to further optimization .

Physicochemical Reference Standard for Isomer Purity Verification in Naphthoimidazole Quality Control

The 0.30 LogP unit difference between the 3-methyl (LogP 2.45) and 2-methyl (LogP 2.75) positional isomers provides a quantifiable basis for chromatographic separation and identity confirmation . Analytical laboratories procuring the 3-methyl compound as a certified reference standard can use reverse-phase HPLC retention time differences to verify isomer identity in incoming lots, ensuring that N3-methylated material is not inadvertently substituted with the more lipophilic 2-methyl isomer .

Anti-Inflammatory SAR Library Synthesis Using the 3-Methyl Core as a Validated Diversification Scaffold

Building on the precedent established by the 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazole series—which produced the clinical candidate Tomoxiprole (COX-2 IC50 = 7 nM)—the 3-methyl tetrahydro scaffold provides a simplified entry point for parallel library synthesis [1]. The synthetic route via N-methyl-1-nitroso-2-naphthaleneamine condensation with substituted benzaldehydes, as protected in EP0012866A1, has been demonstrated at multi-gram scale with yields ranging from 40% to 60% [1]. The tetrahydro ring distinguishes this scaffold from fully aromatic naphthoimidazoles, offering differential conformational flexibility that may translate to distinct target selectivity profiles [1].

Anticancer Theranostic Probe Development Leveraging Naphthoimidazole Fluorescence Properties

Although the 3-methyl tetrahydro derivative itself has not been profiled for fluorescence, the broader naphtho[1,2-d]imidazole class exhibits promising optical properties—molar absorptivity coefficients of 10³–10⁴, intense blue-region fluorescence, and large Stokes shifts (20–103 nm)—alongside selective cytotoxicity toward cancer cells (HL-60 IC50: 8.71–29.92 μM) [2]. Procurement of the 3-methyl tetrahydro scaffold as a core building block enables systematic exploration of how the partially saturated ring and N3-methylation modulate both photophysical properties and cancer-cell selectivity relative to fully aromatic β-lapachone-derived naphthoimidazoles [2].

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